molecular formula C15H16N2O4S2 B2565173 N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 898434-25-8

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2565173
CAS No.: 898434-25-8
M. Wt: 352.42
InChI Key: NRPHLRYZSGQVHR-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This compound family has been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Researchers are exploring these analogs as potent and selective negative allosteric modulators (NAMs) to inhibit ZAC signaling, providing valuable pharmacological tools for probing the receptor's physiological functions, which are currently not well-elucidated . The structural core of this compound features a benzamide group linked to a 5-acetyl-4-methylthiazole moiety. The inclusion of the ethylsulfonyl group on the benzamide ring is a pharmaceutically relevant modification; the N-acyl sulfonamide functional group is recognized as a stable bioisostere for carboxylic acids, capable of influencing the molecule's physicochemical properties, metabolic stability, and hydrogen-bonding capabilities in biological systems . This makes derivatives of this scaffold of significant interest in medicinal chemistry and drug discovery efforts. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-4-23(20,21)12-7-5-6-11(8-12)14(19)17-15-16-9(2)13(22-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPHLRYZSGQVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Sulfonylation: The acetylated thiazole is further reacted with ethylsulfonyl chloride in the presence of a base like triethylamine to introduce the ethylsulfonyl group.

    Amidation: Finally, the benzamide moiety is introduced through an amidation reaction using benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Thiazole Substituents Benzamide Substituents Key Functional Groups Reference
N-(5-Acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide 5-acetyl, 4-methyl 3-(ethylsulfonyl) Sulfonyl, acetyl Target
N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b) 5-acetyl, 4-methyl Unsubstituted Acetyl
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridine ring, acetyl, methyl Unsubstituted Dual C=O, pyridine-thiadiazole
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) 4-pyridinyl, 5-morpholinomethyl 4-methyl Morpholine, pyridine
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyl-thiazol-2-yl)benzamide (6) Sulfamoyl, phenyl Unsubstituted Sulfamidoethyl, phenylthiazole

Key Observations :

  • The target compound’s 3-(ethylsulfonyl) group distinguishes it from analogs like 1b and 8a, which lack sulfonyl modifications. This group may enhance solubility and electronic effects compared to acetyl or ester substituents .
  • Sulfonamide-containing analogs (e.g., compound 6 in ) exhibit different bioactivity profiles due to the sulfamoyl linkage, whereas the target’s direct sulfonyl attachment may confer distinct pharmacokinetic properties.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H-NMR Features (DMSO-d6) Reference
This compound Not reported ~1679 (acetyl), ~1350 (S=O) δ 2.49 (CH3), 3.5–3.7 (SO2CH2CH3) Inferred
N-(5-Acetyl-4-methylthiazol-2-yl)benzamide (1b) Not reported 1679 (acetyl) δ 2.49 (CH3), 7.4–8.4 (Ar-H)
Compound 8a 290 1679, 1605 (dual C=O) δ 2.49 (CH3), 8.04–8.39 (Ar-H)
Compound 6 (from ) Not reported 1617 (C=O) δ 7.50–8.35 (Ar-H), 4.35 (CH2)

Analysis :

  • The ethylsulfonyl group in the target compound is expected to lower melting points compared to analogs like 8a (mp 290°C) due to increased solubility .
  • IR spectra would show distinct sulfonyl S=O stretches (~1350 cm⁻¹) alongside acetyl C=O (~1679 cm⁻¹), differentiating it from 1b .
  • In ^1H-NMR, the ethylsulfonyl group’s protons (δ 3.5–3.7) and methyl groups (δ 2.49) would dominate, similar to 1b and 8a .

Key Differences from Analogs :

  • Unlike compound 6 (sulfamoyl synthesis via chloroacetamide intermediates ), the target’s ethylsulfonyl group may require sulfonation of the benzamide precursor prior to acylation.

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an acetyl group, an ethylsulfonyl group, and a benzamide moiety, which together contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound is characterized by:

  • Thiazole Ring : Contains sulfur and nitrogen, contributing to its reactivity.
  • Ethylsulfonyl Group : Enhances solubility and biological activity.
  • Acetyl Group : Influences the compound's interaction with biological targets.

This compound is investigated primarily as a biochemical probe or inhibitor. Its mechanism of action involves binding to specific enzymes or receptors, which may inhibit enzymatic activity or modulate receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Enzymatic Inhibition

Research indicates that this compound may inhibit key enzymes involved in various physiological processes. For example, thiazole derivatives are known for their potential to inhibit carbonic anhydrase enzymes, which play crucial roles in acid-base balance and other metabolic processes .

Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Thiazole derivatives have demonstrated significant efficacy against various bacterial strains, suggesting that this compound could be developed into a therapeutic agent for treating infections .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a strong inhibitory effect on bacterial growth, particularly against resistant strains .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited the activity of carbonic anhydrase with an IC50 value indicating significant potency compared to standard inhibitors .
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the active sites of target enzymes, providing insights into its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundMethyl group instead of phenylVariation in side chain influences reactivity
N-(5-acetyl-4-methylthiazol-2-yl)-5-chloro-2-nitrobenzamidePresence of chloro and nitro groupsEnhanced reactivity due to electron-withdrawing groups
N-(5-acetyl-4-methylthiazol-2-y)-2-(ethylsulfonyl)benzamideDifferent position of ethylsulfonyl groupPotential for different biological activity

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